

# The Role of PU141 in Histone Acetylation Regulation: A Technical Guide

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## Compound of Interest

Compound Name: PU141

Cat. No.: B15583762

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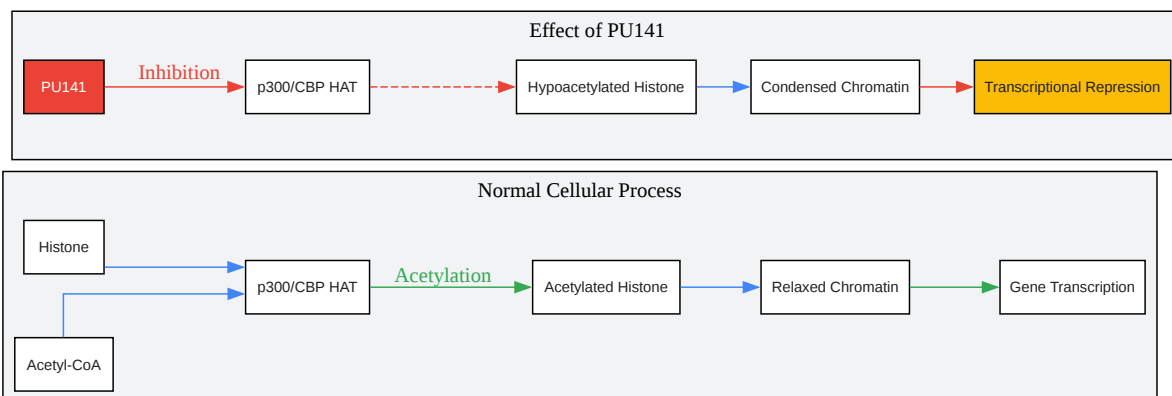
This technical guide provides an in-depth overview of **PU141**, a pyridoisothiazolone derivative, and its significant role in the regulation of histone acetylation. **PU141** has emerged as a potent inhibitor of histone acetyltransferases (HATs), demonstrating notable anti-neoplastic properties. This document consolidates key findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.

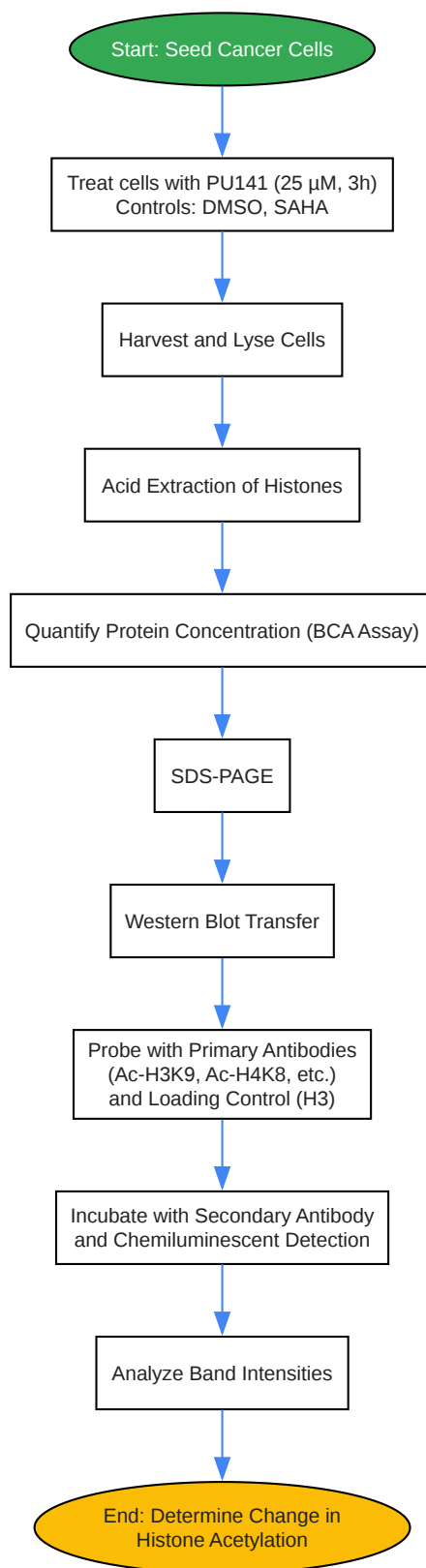
## Core Mechanism of Action: Inhibition of p300/CBP HATs

**PU141** functions as a selective inhibitor of the p300/CBP (CREB-binding protein) family of histone acetyltransferases.<sup>[1][2]</sup> These enzymes play a crucial role in chromatin remodeling by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.

By inhibiting p300/CBP, **PU141** effectively blocks this process, resulting in histone hypoacetylation.<sup>[1]</sup> This leads to a more condensed chromatin state, rendering gene promoters less accessible to transcription factors and the transcriptional machinery, ultimately leading to

the suppression of gene expression. The downstream effect of this epigenetic modification is the inhibition of cell growth, particularly in neoplastic cell lines.<sup>[1]</sup>





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## References

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